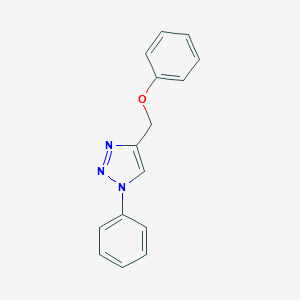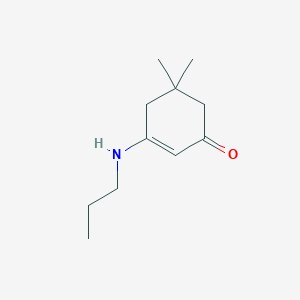
Naphthalene-2,7-diamine
Vue d'ensemble
Description
Naphthalene-2,7-diamine is an organic compound with the chemical formula C10H10N2. It is a white to yellow crystalline solid with a distinctive odor. This compound is soluble in organic solvents such as ethanol, acetone, and benzene, but it is insoluble in water. This compound is widely used in the chemical and pharmaceutical industries. It serves as a crucial intermediate in the synthesis of dyes, fluorescent materials, and rubber additives. Additionally, it is employed in the synthesis of special materials and as a catalyst intermediate .
Synthetic Routes and Reaction Conditions:
Reduction of 2,7-dinitronaphthalene: One common method for preparing this compound involves the reduction of 2,7-dinitronaphthalene.
Reaction with ammonium sulfite: Another method involves reacting 2,7-naphthoquinone with ammonium sulfite to produce this compound.
Industrial Production Methods:
Chlorination and Reduction: Industrially, this compound can be produced by chlorinating 2,7-naphthalene to obtain 2,7-dichloronaphthalene, followed by a reduction reaction to yield this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) in ethanol is commonly used for hydrogenation reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized naphthalene derivatives.
Reduction: Aminated naphthalene derivatives.
Substitution: Halogenated or other substituted naphthalene derivatives.
Mécanisme D'action
- Interaction : Naphthalene-2,7-diamine may form charge-transfer complexes (CTCs) due to its planar structure and electron-acceptor properties .
- Absorption : this compound is soluble in organic solvents like ethanol, acetone, and benzene but insoluble in water .
Mode of Action
Pharmacokinetics
Action Environment
Applications De Recherche Scientifique
Naphthalene-2,7-diamine has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Naphthalene-2,7-diamine can be compared with other naphthalenediamine isomers:
1,2-Diaminonaphthalene: This isomer has amino groups at the 1 and 2 positions and is used in similar applications but has different reactivity and properties.
1,5-Diaminonaphthalene: This isomer has amino groups at the 1 and 5 positions and is known for its use in dye synthesis.
1,8-Diaminonaphthalene: This isomer has amino groups at the 1 and 8 positions and is used in the synthesis of various organic compounds.
Uniqueness of this compound:
Propriétés
IUPAC Name |
naphthalene-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJPJUGOYJOSLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210204 | |
| Record name | Naphthalene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-76-3 | |
| Record name | 2,7-Naphthalenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Naphthylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Diaminonaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-2,7-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,7-NAPHTHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYD4JR9W4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Naphthalene-2,7-diamine drive the formation of complex structures like nanotubes and vesicles?
A1: this compound acts as a building block for supramolecular architectures. When combined with specific molecules like benzene-1,3,5-tricarboxylic acid, it forms aromatic amide oligomers. [] These oligomers self-assemble into nanotubes and vesicles driven by a combination of hydrogen bonding between amide groups and aromatic stacking interactions between the naphthalene and benzene rings. [, , , ] The specific morphology, whether vesicles or nanotubes, can be controlled by adjusting factors like solvent composition and oligomer concentration. []
Q2: Beyond structural control, are there applications for these this compound based assemblies?
A3: Yes, the controlled self-assembly of this compound-based structures offers exciting possibilities for material fabrication. For example, the organic micro/nanotubes and vesicles formed by these molecules have been successfully used as templates to create metallic structures. Researchers have demonstrated the fabrication of platinum (Pt) micro/nanotubes and hollow Pt nanospheres by utilizing the self-assembled organic structures as templates for the in situ reduction of K2PtCl4. [] This highlights the potential of these systems for applications in areas like catalysis and materials science.
Q3: How does the length of an aromatic amide oligomer containing this compound affect its self-assembly properties?
A4: Studies have revealed that the length of aromatic amide oligomers plays a crucial role in their ability to form stable structures. While shorter oligomers lack significant dimerization tendencies, longer oligomers, specifically those with five or more amide units, demonstrate a remarkable ability to assemble into stable homoduplexes. [] This stability arises from the formation of multiple intermolecular hydrogen bonds between the N–H and C=O groups of the amide units. [] Importantly, the stability of the homoduplexes exhibits a near-linear relationship with the number of amide units present in the oligomer. []
Q4: What methods are used to study and characterize the self-assembly of this compound based structures?
A5: Researchers employ a combination of techniques to investigate these systems. Microscopy techniques like SEM, AFM, and TEM are crucial for visualizing the morphology and size of the self-assembled structures. [, ] Spectroscopic methods like 1H NMR and fluorescence spectroscopy provide information on molecular interactions, binding constants, and conformational changes during assembly. [, , ] Additionally, X-ray diffraction can elucidate the molecular packing within the self-assembled structures. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



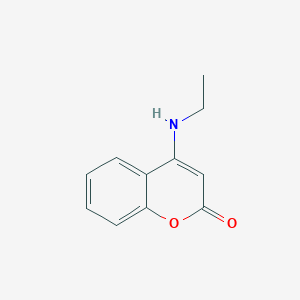

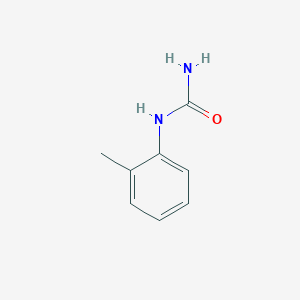
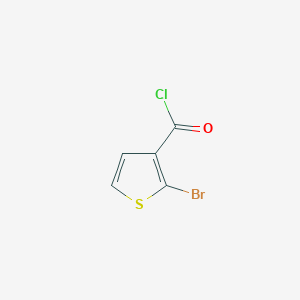
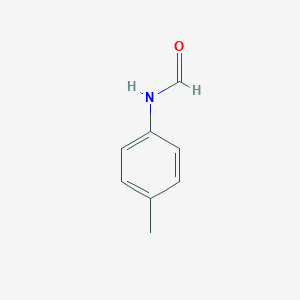
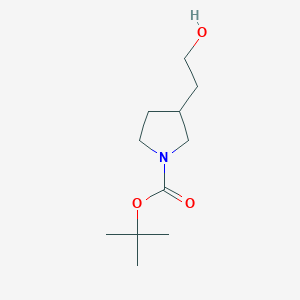

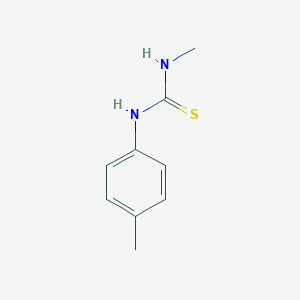
![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)
